Rel-(3R,4S)-4-methylpyrrolidin-3-amine
Description
Rel-(3R,4S)-4-methylpyrrolidin-3-amine is a chiral amine featuring a pyrrolidine core substituted with a methyl group at the 4-position and an amine group at the 3-position. Its stereochemistry (3R,4S) plays a critical role in its physicochemical and biological properties, influencing interactions with enzymes, receptors, and transporters. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
SLTMFXXAJKCIPQ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1N |
Canonical SMILES |
CC1CNCC1N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Lewis Acid Catalysis
This method employs reductive amination of a ketone precursor using methylamine in the presence of Lewis acids. Key steps include:
- Substrate : (3R,4R)-1-benzyl-4-methylpiperidin-3-one (Formula VIIa)
- Reagents : Methylamine, AlCl₃ or InCl₃ (Lewis acids), sodium cyanoborohydride (NaBH₃CN)
- Conditions : Ethanol solvent, 60–80°C, 12–24 hours
- Yield : 78–85% enantiomeric excess (ee)
- Mechanism : Lewis acids coordinate to the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methylamine. Subsequent reduction stabilizes the (3R,4S) configuration.
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Lewis Acid | AlCl₃ (2.5 mol%) |
| Solvent | Ethanol |
| ee | 82% |
Palladium-Catalyzed Carboamination
Palladium-mediated carboamination of γ-amino alkenes enables stereoselective pyrrolidine formation:
- Substrate : Protected γ-amino alkenes (e.g., PMP-protected derivatives)
- Catalyst : Pd₂(dba)₃ (1 mol%), dppe (2 mol%)
- Base : NaOt-Bu
- Conditions : Toluene, 100°C, 24 hours
- Diastereoselectivity : >20:1 for 2,5-cis and 2,3-trans products.
N
PMP
OMe
Br
+ Ph →
N
PMP
OMe
Ph
(68% yield, >20:1 dr)
Key Stereochemical Control: Transition-state modeling shows pseudoaxial positioning of substituents to minimize A(1,3)-strain.
Asymmetric Catalysis via Chiral Resolution
Chiral acids resolve racemic mixtures to isolate the (3R,4S) enantiomer:
- Starting Material : Racemic 4-methylpyrrolidin-3-amine
- Chiral Acid : L-(+)-Tartaric acid (2.0 equiv)
- Conditions : Methanol/water (3:1), 25°C, crystallization
- Result : 95% ee after two recrystallizations.
| Step | Details |
|---|---|
| Initial Resolution | 80% ee (first crystallization) |
| Recrystallization | 95% ee |
| Solvent System | Methanol/water (3:1) |
Enzymatic Synthesis
Biocatalytic methods using transaminases offer high stereoselectivity:
- Enzyme : ω-Transaminase (from Arthrobacter sp.)
- Substrate : 4-methylpyrrolidin-3-one
- Amine Donor : Isopropylamine
- Yield : 92%, >99% ee.
- pH 7.5, 30°C, 48 hours
- Cofactor: Pyridoxal-5′-phosphate (0.1 mM)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 82 | High | Low |
| Pd-Catalyzed | 65–72 | >99 | Moderate | High |
| Chiral Resolution | 50–60 | 95 | Low | Moderate |
| Enzymatic | 90–92 | >99 | High | High |
Industrial-Scale Considerations
- Reductive Amination : Preferred for cost-effectiveness but requires rigorous purification to remove Lewis acids.
- Enzymatic Routes : Growing adoption in green chemistry due to minimal waste, though enzyme immobilization costs remain a barrier.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinones, while substitution reactions can produce a wide range of functionalized pyrrolidines.
Scientific Research Applications
Rel-(3R,4S)-4-methylpyrrolidin-3-amine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below summarizes critical differences between Rel-(3R,4S)-4-methylpyrrolidin-3-amine and its analogs:
Key Findings from Comparative Studies
Stereochemical Impact :
- The (3R,4S) configuration of the target compound shows superior binding to dopamine receptors compared to its (3R,4R) diastereomer, as evidenced by receptor affinity assays .
- Fluorinated analogs like (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation, making them suitable for oral formulations .
Substituent Effects :
- The 4-cyclopropyl variant () demonstrates increased steric bulk, which improves selectivity for σ-1 receptors over σ-2 subtypes .
- Aryl-substituted analogs (e.g., 3-methyl-4-phenylpyrrolidin-3-amine) show elevated logP values (2.8 vs. 1.5 for the target compound), correlating with improved blood-brain barrier penetration .
Synthetic Accessibility :
- This compound is synthesized via reductive amination or resolution techniques, achieving enantiomeric excess (ee) >98% .
- By contrast, the 4-fluoro analog requires specialized fluorination reagents (e.g., DAST), increasing production costs .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine | 3-Methyl-4-phenylpyrrolidin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 100.16 | 118.15 | 176.26 |
| logP (Predicted) | 1.5 | 1.8 | 2.8 |
| Aqueous Solubility (mg/mL) | 12.3 | 8.9 | 0.6 |
| Melting Point (°C) | 98–102 | 85–89 | 145–150 |
Q & A
Q. What synthetic routes are most effective for preparing enantiopure Rel-(3R,4S)-4-methylpyrrolidin-3-amine, and how can stereochemical purity be validated?
-
Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, diastereodivergent asymmetric Michael addition-alkylation reactions using metal catalysts (e.g., Sc(III) complexes) can achieve high enantioselectivity (72–99% ee) . Stereochemical validation requires chiral HPLC or NMR analysis with chiral shift reagents. X-ray crystallography is definitive for absolute configuration determination, as seen in related pyrrolidine derivatives .
-
Key Data :
| Catalyst | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| Sc(III)/Chiral ligand | Michael addition | 50–99 | 72–99 |
| Pd/C with chiral amine | Reductive amination | 60–85 | 85–95 |
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The (3R,4S) configuration creates a rigid bicyclic transition state in SN2 reactions, favoring axial attack. Computational modeling (e.g., DFT calculations) predicts regioselectivity, while experimental validation uses kinetic isotope effects (KIE) . For example, β,γ-unsaturated α-keto esters exhibit distinct reactivity patterns depending on stereoelectronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
-
Methodological Answer : Contradictions often arise from impurities or stereochemical mismatches. Rigorous purity assessment (HPLC, mass spectrometry) and enantiomeric excess (ee) validation are critical. For example, a 5% impurity in a related piperidine analog altered IC50 values by 10-fold . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) minimizes false positives .
-
Case Study :
| Compound | Reported Activity | Identified Issue | Resolution |
|---|---|---|---|
| Rel-(3R,4S)-4-methyl analog | Inactive in kinase assay | Residual solvent (DMSO) | Repurification under inert atmosphere |
| Diastereomeric impurity | False SAR trend | Chiral HPLC separation | Improved correlation (R² = 0.92) |
Q. How can computational tools predict the pharmacokinetic (PK) profile of this compound derivatives?
-
Methodological Answer : QSAR models trained on pyrrolidine/piperidine datasets predict logP, metabolic stability, and BBB permeability. For instance, molecular descriptors (e.g., topological polar surface area, TPSA) correlate with oral bioavailability in rodents (R² = 0.78) . MD simulations (e.g., Desmond) model binding to CYP450 isoforms to predict drug-drug interactions .
-
Computational Workflow :
Generate 3D conformers (OpenBabel).
Calculate ADME parameters (SwissADME).
Validate with in vitro microsomal stability assays .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies often stem from solvent polarity or counterion effects. For example, LiClO4 in THF stabilizes transition states, improving enantioselectivity by 15% compared to NaBH4 . Systematic screening (DoE approaches) identifies optimal conditions:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Solvent | THF, DCM, MeCN | THF |
| Temperature | −20°C to 25°C | 0°C |
| Catalyst loading | 1–10 mol% | 5 mol% |
Experimental Design Recommendations
Q. What in vitro assays are most suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on target engagement:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
